molecular formula C16H18N4O2 B2736149 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2097917-85-4

2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2736149
CAS No.: 2097917-85-4
M. Wt: 298.346
InChI Key: ZDBRDXZUKXRKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, including the formation of each ring structure and their subsequent coupling. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Formation of the Piperidine Ring: This can be synthesized via cyclization reactions involving amines and ketones or aldehydes.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling Reactions: The final step involves coupling the different ring structures using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic assays and imaging.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
  • (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

Uniqueness

The uniqueness of 2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine lies in its specific ring structure and the positions of the substituents, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-18-8-4-15(19-12)22-14-5-9-20(10-6-14)16(21)13-3-2-7-17-11-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBRDXZUKXRKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.